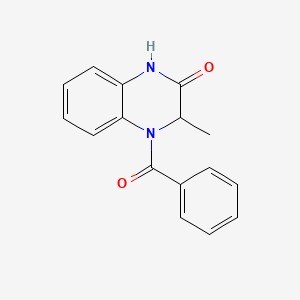
4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (BMQ) is a heterocyclic compound that has been studied for its potential applications in various scientific research areas. BMQ is a colorless, crystalline solid with a molecular weight of 225.3 g/mol and a melting point of 99-101°C. It has been used in a variety of research studies, including as an inhibitor of enzymes, as a catalyst for chemical reactions, and as a therapeutic agent for various diseases. In
科学的研究の応用
Synthesis and Chemical Reactions
Chemical Synthesis and Reactions : A study by Badr et al. (1984) explored the reactions of 3-methyl-2(1H)quinoxalinone with various halides, leading to the synthesis of 1-substituted 3-methyl-2(1H)-quinoxalinones. This research demonstrates the compound's versatility in forming new derivatives through chemical reactions (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).
Biocatalytic Synthesis : Petronijević et al. (2017) reported a biocatalytic synthesis method for 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as an alternative solvent and catalyst. This innovative approach emphasizes environmentally friendly and efficient production (Petronijević, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).
Photophysical and Biological Properties
Fluorescence Properties : Renault, Renard, and Sabot (2017) investigated the photophysical properties of 3-benzoylquinoxalin-2-ones, including their application in detecting hydrogen sulfide. This research highlights the potential of quinoxalinones in developing chemical probes and sensors (Renault, Renard, & Sabot, 2017).
Antimicrobial Activities : A study by Ali et al. (2000) synthesized novel quinoxalinone derivatives and evaluated their antimicrobial activities. This suggests the potential application of these compounds in developing new antimicrobial agents (Ali, Ismail, El-Gaby, Zahran, & Ammar, 2000).
Drug Development Platform : Shi et al. (2017) highlighted the quinoxalinone core as a significant structure in developing pharmacologically active compounds. The review emphasizes the wide range of biological applications and the importance of quinoxalinone derivatives in drug development (Shi, Hu, Wu, Zhou, Zhou, & Li, 2017).
特性
IUPAC Name |
4-benzoyl-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-15(19)17-13-9-5-6-10-14(13)18(11)16(20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHPUMNUAYHQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)
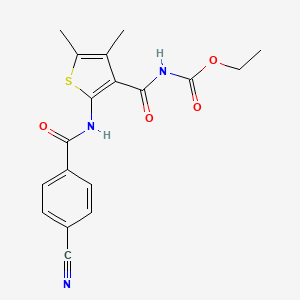
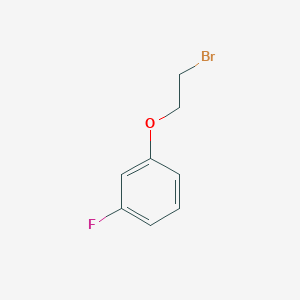

![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)
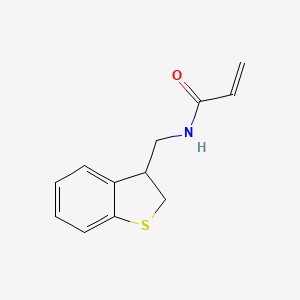
![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)
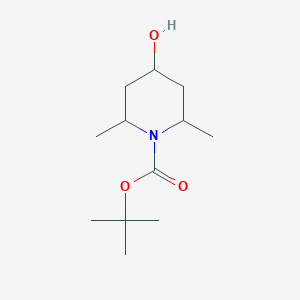
![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)


![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)